Synthetic Yield and Purity: CN114716319A vs. US5145980 and EP493711
The patented method of CN114716319A produces Methyl 2‑oxo‑2‑(2‑((o‑tolyloxy)methyl)phenyl)acetate in ≥96% yield and ≥95% GC purity without further purification, rising to >98% purity after a simple recrystallization [1]. In contrast, the earlier US5145980 route from o‑bromomethylbenzonitrile suffers from low overall yields due to a lengthy, multi‑step sequence that includes reduction, cyanide addition, alcoholysis, and oxidative dehydrogenation [1]. The EP493711 route uses excess gaseous HCl, generates the unwanted dimethyl ketal impurity (up to one‑third of the crude product), and requires extensive work‑up with large volumes of dichloromethane and water [1].
| Evidence Dimension | Isolated yield (mol basis) |
|---|---|
| Target Compound Data | ≥96% (exemplified 96.6–96.9%) |
| Comparator Or Baseline | US5145980 (yield not quantified but described as “low” and “unsuitable for industrial production”); EP493711 (complex work‑up, significant impurity formation) |
| Quantified Difference | Target compound method achieves >96% yield; prior art yields are substantially lower and require multiple purification steps. |
| Conditions | Batch synthesis from 2‑(2‑methylphenoxymethyl)benzoyl cyanide (MBOY) using thionyl chloride, phosphorus trichloride, or phosphorus oxychloride in toluene/cyclohexane with methanol and water at −10 °C to reflux. |
Why This Matters
A ≥96% isolated yield with high crude purity eliminates the need for chromatographic purification, reducing solvent consumption, waste, and production cost compared with the prior art routes.
- [1] CN 114716319 A, 2022. 2‑氧代‑2‑{2‑[(2‑甲基苯氧基)甲基]苯基}乙酸甲酯的制备方法与流程. View Source
